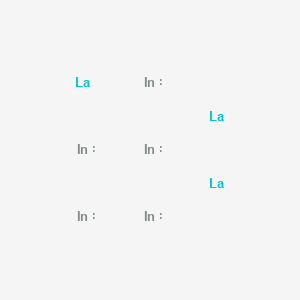
Indium--lanthanum (5/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–lanthanum (5/3) is a compound formed by the combination of indium and lanthanum in a 5:3 ratio. This compound is part of the broader category of rare earth alloys, which are known for their unique properties and applications in various fields. Lanthanum, a member of the lanthanide series, is known for its high reactivity and ability to form stable compounds with various elements, including indium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (5/3) can be achieved through several methods, including the citric acid-nitrate sol-gel method. This method involves the preparation of a stable aqueous solution, followed by polyesterification to form a solid polymeric resin. The resin is then decomposed to form an amorphous oxide, which is subsequently crystallized to obtain the desired compound .
Industrial Production Methods: In industrial settings, the compound can be produced using high-temperature synthesis methods. The elements are combined in a controlled environment, often involving the use of inert atmospheres to prevent oxidation. The mixture is then heated to high temperatures to facilitate the formation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Indium–lanthanum (5/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, in particular, reacts readily with oxygen to form lanthanum oxide (La₂O₃) and with halogens to form lanthanum halides .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form oxides.
Reduction: Can be reduced using hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Major Products:
Oxides: Lanthanum oxide (La₂O₃)
Halides: Lanthanum fluoride (LaF₃), lanthanum chloride (LaCl₃)
Applications De Recherche Scientifique
Indium–lanthanum (5/3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Investigated for use in medical imaging and as a component in certain medical devices.
Industry: Used in the production of advanced materials, including high-performance alloys and ceramics
Mécanisme D'action
The mechanism of action of indium–lanthanum (5/3) involves its ability to form stable complexes with various molecules. Lanthanum ions can bind to phosphate groups, forming insoluble complexes that prevent the absorption of phosphate in biological systems . This property is particularly useful in medical applications, such as the treatment of hyperphosphatemia.
Comparaison Avec Des Composés Similaires
- Lanthanum oxide (La₂O₃)
- Lanthanum fluoride (LaF₃)
- Lanthanum chloride (LaCl₃)
Comparison: Indium–lanthanum (5/3) is unique due to its specific ratio of indium to lanthanum, which imparts distinct electronic and structural properties. Compared to other lanthanum compounds, indium–lanthanum (5/3) offers enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
54652-80-1 |
|---|---|
Formule moléculaire |
In5La3 |
Poids moléculaire |
990.81 g/mol |
InChI |
InChI=1S/5In.3La |
Clé InChI |
YVZXFTJCRQYKII-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[In].[In].[In].[La].[La].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
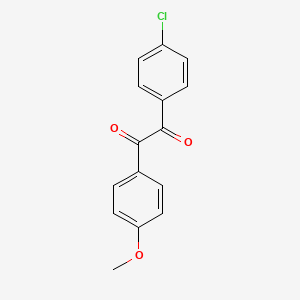
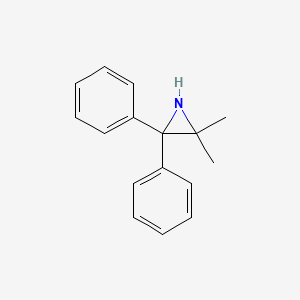
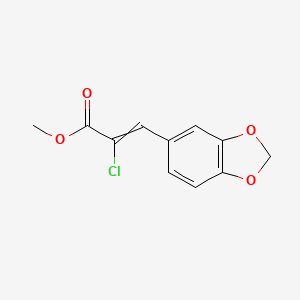

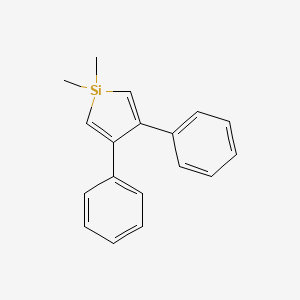
![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)

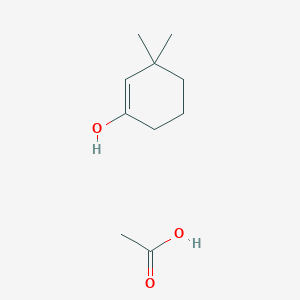
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
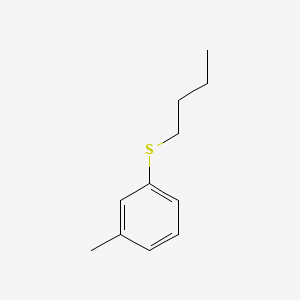
![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
